3-chloro-N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
3-chloro-N-[1-[1-(4-ethylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2/c1-2-16-6-8-20(9-7-16)29-15-21(26-27-29)23(31)28-12-10-19(11-13-28)25-22(30)17-4-3-5-18(24)14-17/h3-9,14-15,19H,2,10-13H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWXFNHCUXQTKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Synthesis Overview
The CuAAC method leverages click chemistry to construct the 1,2,3-triazole core, enabling efficient coupling of the 4-ethylphenyl, piperidine, and chlorobenzamide moieties. This approach achieves high regioselectivity and yields under mild conditions.
Key Advantages:
Stepwise Preparation
Synthesis of 4-Ethylphenyl Azide
Procedure :
- Diazotization of 4-ethylaniline with sodium nitrite (NaNO₂) in aqueous HCl at 0–5°C.
- Azide substitution using sodium azide (NaN₃), yielding 4-ethylphenyl azide.
Reaction Equation :
$$ \text{4-Ethylaniline} + \text{NaNO}2 + \text{HCl} \rightarrow \text{Diazonium salt} \xrightarrow{\text{NaN}3} \text{4-Ethylphenyl azide} $$
Yield : 78–85%.
Preparation of Alkyne Precursor: 4-(3-Chlorobenzamido)Piperidine-1-Propargyl Carboxylate
Procedure :
- Propargylation of piperidine-4-amine using propargyl chloroformate in dichloromethane (DCM) with triethylamine (TEA) as a base.
- Benzoylation with 3-chlorobenzoyl chloride under Schotten-Baumann conditions.
Critical Parameters :
- Temperature: 0°C during benzoylation to minimize side reactions.
- Solvent: Dichloromethane for improved solubility of intermediates.
CuAAC Cycloaddition
Reagents :
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 7.15 mM)
- Sodium ascorbate (reducing agent)
- Tert-butanol/water (1:1 v/v) as solvent.
Procedure :
- Combine 4-ethylphenyl azide (1.1 equiv) and alkyne precursor (1 equiv) in tert-butanol/water.
- Add CuSO₄·5H₂O (0.007 equiv) and sodium ascorbate (0.07 equiv).
- Stir at room temperature for 3 hours.
Reaction Monitoring :
Workup :
- Partition between dichloromethane (DCM) and saturated NaHCO₃.
- Extract aqueous layer with 10% methanol/DCM.
- Concentrate organic layers under reduced pressure.
Purification :
Alternative Synthetic Approaches
Microwave-Assisted Cycloaddition
Rationale : Accelerates reaction kinetics via dielectric heating.
Conditions :
Optimization and Scalability
Analyse Chemischer Reaktionen
Triazole Ring Formation
The 1H-1,2,3-triazole moiety is typically synthesized via a [3+2] cycloaddition reaction (e.g., Huisgen cycloaddition) between an alkyne and an azide . For example:
-
Alkyne : 4-ethylphenylacetylene
-
Azide : Azide precursor (e.g., sodium azide)
This step is often catalyzed by copper(I) iodide (CuI) or other transition metals under mild conditions .
Piperidine Functionalization
The piperidine ring is likely introduced via amide coupling between the triazole-carbonyl group and a piperidine amine. Common methods include:
-
Activation of carboxylic acid : Conversion to an acid chloride using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
-
Amide bond formation : Reaction with piperidine amine using coupling agents like EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate) .
Cycloaddition Reaction
The triazole formation proceeds via a concerted mechanism :
-
Alkyne activation : The alkyne coordinates with a copper(I) catalyst.
-
Azide attack : The azide nucleophile attacks the alkyne, forming a six-membered transition state.
-
Triazole ring closure : Rearrangement and proton shifts yield the aromatic triazole .
Amide Bond Formation
The coupling reaction mechanism involves:
-
Activation : The carboxylic acid is converted to a reactive intermediate (e.g., active ester).
-
Nucleophilic attack : The amine group of piperidine attacks the carbonyl, forming the amide bond .
Reaction Optimization and Conditions
Analytical and Structural Characterization
The compound is typically characterized using:
Wissenschaftliche Forschungsanwendungen
The compound has been investigated for its biological activity, particularly in the following areas:
Anticancer Activity
Research indicates that compounds containing the triazole ring, similar to 3-chloro-N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide, exhibit promising anticancer properties. For instance, derivatives of triazole have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study found that a related triazole derivative exhibited an IC50 value of 2.7 µM against the Eca109 cell line and 1.5 µM against the MCF-7 breast cancer cell line .
Antimicrobial Properties
Triazole derivatives have also been evaluated for their antimicrobial activities. Compounds similar to 3-chloro-N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide have demonstrated antibacterial effects against pathogens such as Escherichia coli and Pseudomonas aeruginosa. The presence of the triazole moiety is crucial for enhancing the antimicrobial efficacy of these compounds .
Mechanistic Insights
The mechanism of action for triazole-containing compounds often involves interference with cellular processes critical for cancer cell survival. For example, a study highlighted that certain triazole derivatives increased levels of reactive oxygen species (ROS) in cancer cells, leading to mitochondrial dysfunction and apoptosis . This suggests that 3-chloro-N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide may similarly induce cytotoxic effects through oxidative stress mechanisms.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of triazole derivatives. Modifications to the piperidine and benzamide portions of the molecule can significantly influence biological activity. For example, variations in substituents on the triazole ring or alterations in the piperidine structure could enhance selectivity and potency against specific targets .
Case Study 1: Anticancer Screening
In a comparative study involving various triazole derivatives, one compound demonstrated a significant reduction in tumor growth in vivo models when administered at specific dosages. This highlights the potential of similar compounds like 3-chloro-N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide in cancer therapy.
Case Study 2: Antimicrobial Efficacy
A series of synthesized triazole derivatives were subjected to antimicrobial testing against standard bacterial strains. Results indicated that modifications in the side chains led to enhanced activity compared to conventional antibiotics, suggesting a promising avenue for developing new antimicrobial agents based on triazole structures .
Wirkmechanismus
The mechanism of action of 3-chloro-N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. Its structural features allow it to bind to these targets, modulating their activity and thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Modified Benzamide Substituents
Compounds 8a , 8b , and 8c () share the piperidinyl-benzamide scaffold but differ in substituents:
- 8a : 3-(Trifluoromethyl)benzamide
- 8b : 3-Fluoro-4-(trifluoromethyl)benzamide
- 8c : 4-Chloro-2-methoxybenzamide
| Compound | Substituent(s) on Benzamide | Yield (%) | NMR Solvent |
|---|---|---|---|
| Target | 3-Chloro | N/A | N/A |
| 8a | 3-CF₃ | 64.2 | CDCl₃ |
| 8b | 3-F, 4-CF₃ | 35.2 | CDCl₃ |
| 8c | 4-Cl, 2-OCH₃ | 65.2 | DMSO-d₆ |
Key Observations :
Analogues with Varied Triazole/Piperidine Linkages
Compound 14a () replaces the triazole-carbonyl group with a urea linkage:
- 14a : 1-Ethyl-3-(4-((1-(3-fluoro-4-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)phenyl)urea
| Compound | Core Structure | Functional Group | Yield (%) |
|---|---|---|---|
| Target | Triazole-carbonyl | Chloro | N/A |
| 14a | Urea | Fluoro, CF₃ | 35.2 |
Key Observations :
Analogues with Modified Aromatic Rings
- : A closely related compound replaces the 4-ethylphenyl group on the triazole with a 3,4-dimethylphenyl group.
- : 3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide features a dichloro-substituted benzamide and a cyclohexylmethyl group.
Biologische Aktivität
The compound 3-chloro-N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide (CAS Number: 1251631-11-4) is a triazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and research findings.
The molecular formula of the compound is , with a molecular weight of 437.9 g/mol. The structure features a triazole ring, which is known for its diverse biological activities, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| CAS Number | 1251631-11-4 |
| Molecular Formula | C23H24ClN5O2 |
| Molecular Weight | 437.9 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . For instance, derivatives of 1H-1,2,3-triazole have shown selective cytotoxicity against various cancer cell lines. One study reported that triazole derivatives exhibited antiproliferative activity comparable to doxorubicin against different cell lines, suggesting that modifications in the triazole structure can enhance biological activity .
The mechanism through which triazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, compounds similar to our target have been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins . This dual action can lead to enhanced apoptosis in cancer cells, making these compounds promising candidates for further development.
In Vitro Studies
In vitro studies have demonstrated that compounds with a similar structure to 3-chloro-N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can inhibit tumor growth effectively. For instance, certain derivatives showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . Such findings indicate that the compound may also possess antimicrobial properties alongside its anticancer activity.
Case Study 1: Antiproliferative Activity
A series of triazole derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The results indicated that compounds with electron-withdrawing groups exhibited significant activity, suggesting that the presence of such groups could enhance biological efficacy .
Case Study 2: Apoptotic Induction
Research involving similar compounds indicated their ability to induce apoptosis through modulation of the Bcl-2/caspase signaling pathway. This was evidenced by increased levels of cleaved caspase 3 and PARP proteins in treated cells . Such studies underline the importance of understanding the molecular interactions at play when assessing the biological activity of triazole derivatives.
Q & A
Q. Characterization Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of the triazole ring and amide bond formation .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (±5 ppm accuracy) .
- HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm .
Table 1 : Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Triazole Formation | CuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH | 72% | |
| Amide Coupling | EDC, HOBt, DMF, RT, 12h | 88% |
Basic Question: What safety protocols are critical during experimental handling?
Q. Answer :
- Hazards : Acute toxicity (oral, dermal), severe eye irritation, and respiratory sensitization (GHS classification) .
- PPE Requirements : Nitrile gloves, lab coat, safety goggles, and N95 respirator for aerosol prevention .
- Ventilation : Use fume hoods for weighing and reactions involving volatile solvents (e.g., DCM) .
- Spill Management : Absorb with inert material (vermiculite) and dispose via hazardous waste contractors .
Advanced Question: How can researchers optimize low yields in triazole formation steps?
Answer :
Low yields in CuAAC reactions may stem from:
Q. Experimental Design :
- DOE (Design of Experiments) : Vary catalyst loading (5–20 mol%), temperature (25–80°C), and solvent ratios to identify optimal conditions .
- Monitoring : Use TLC (ethyl acetate/hexane) or in-situ IR to track reaction progress .
Advanced Question: How to elucidate the compound’s mechanism of action in bacterial enzyme inhibition?
Q. Answer :
- Target Identification : Perform docking studies (AutoDock Vina) against bacterial targets like AcpS-PPTase, which regulates fatty acid biosynthesis .
- Enzyme Assays : Measure IC₅₀ values using malachite green assay for phosphatase activity inhibition .
- Structural Analysis : Co-crystallize the compound with AcpS-PPTase for X-ray diffraction (resolution ≤2.0 Å) .
Table 2 : Hypothesized Binding Interactions
| Target | Key Interactions | ΔG (kcal/mol) | Reference |
|---|---|---|---|
| AcpS-PPTase | H-bond with Asp39, hydrophobic packing with Phe24 | -8.2 |
Advanced Question: How to resolve contradictions in bioactivity data across different assays?
Answer :
Discrepancies may arise from:
- Assay Conditions : pH (7.4 vs. 6.5), serum protein binding, or redox interference .
- Cell Permeability : Use Caco-2 cell models to quantify efflux ratios (P-gp/MRP1) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Q. Methodology :
- Orthogonal Assays : Compare MIC (broth microdilution) vs. disk diffusion results .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey test (p<0.05) to validate significance .
Advanced Question: What computational approaches predict pharmacokinetic properties?
Q. Answer :
- ADME Prediction : SwissADME or pkCSM to estimate logP (2.5–3.8), BBB permeability (low), and CYP3A4 inhibition .
- MD Simulations : GROMACS for 100-ns trajectories to analyze membrane penetration and target binding stability .
Advanced Question: How to design derivatives for enhanced selectivity against off-target receptors?
Q. Answer :
- SAR Studies : Modify substituents on the benzamide (e.g., electron-withdrawing Cl vs. CF₃) .
- Selectivity Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits .
- Prodrug Strategies : Introduce ester groups (e.g., acetyl) to improve solubility and reduce hepatic toxicity .
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